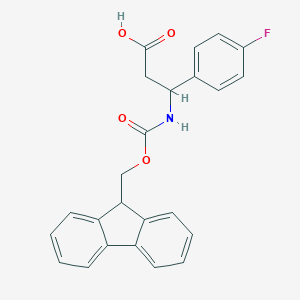
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid, also known as Fmoc-Phe(4-F)-OH, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl moiety, enhances its stability and biological activity. This article explores the biological activity of this compound, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
- Molecular Formula : C24H20FNO4
- Molecular Weight : 405.43 g/mol
- CAS Number : 264276-42-8
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory agent, its effects on cytokine release, and its role in modulating immune responses.
Key Findings
-
Cytokine Modulation :
- In studies involving peripheral blood mononuclear cells (PBMC), the compound exhibited significant modulation of cytokine production. At higher concentrations (100 µg/mL), it reduced the production of pro-inflammatory cytokines such as TNF-α by up to 60% .
- The compound also influenced the release of IL-6 and IFN-γ, showing a decrease in their levels at specific dosages, indicating its potential role in managing inflammatory responses .
- Antiproliferative Activity :
- Toxicity Assessment :
Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, researchers examined the effects of this compound on LPS-stimulated PBMCs. The study found that treatment with the compound significantly decreased TNF-α levels compared to untreated controls, suggesting its potential utility in treating inflammatory diseases.
Study 2: Immunomodulatory Properties
Another study focused on the immunomodulatory effects of this compound in autoimmune models. Results indicated that it could enhance IL-10 production while suppressing pro-inflammatory cytokines, highlighting its dual role in potentially dampening excessive immune responses while promoting regulatory pathways .
Comparative Analysis
| Compound | Cytokine Modulation | Antiproliferative Activity | Toxicity |
|---|---|---|---|
| Fmoc-Phe(4-F)-OH | Significant reduction in TNF-α and IFN-γ | Dose-dependent inhibition | Low toxicity (viability >90%) |
| Ibuprofen | Moderate reduction in TNF-α | Moderate inhibition | Moderate toxicity |
| Other Triazole Derivatives | Variable effects on cytokines | Some inhibition observed | Low to moderate toxicity |
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXRHKBSMBRBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













